REACTION_SMILES
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[CH2:6]([CH3:7])[O:8][c:9]1[c:10]([C:11](=[O:12])[OH:13])[cH:14][cH:15][cH:16][cH:17]1.[CH3:18][OH:19].[Cl:20][CH2:21][Cl:22].[S:1](=[O:2])(=[O:3])([OH:4])[OH:5]>>[CH2:6]([CH3:7])[O:8][c:9]1[c:10]([C:11](=[O:12])[O:13][CH3:18])[cH:14][cH:15][cH:16][cH:17]1
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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CCOc1ccccc1C(=O)O
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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CO
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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ClCCl
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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O=S(=O)(O)O
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Name
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Type
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product
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Smiles
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CCOc1ccccc1C(=O)OC
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Source
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Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |